Tungsten difluoride dioxide
Description
Structure
2D Structure
Properties
CAS No. |
14118-73-1 |
|---|---|
Molecular Formula |
F2O2W F2H2O2W |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
dioxotungsten;dihydrofluoride |
InChI |
InChI=1S/2FH.2O.W/h2*1H;;; |
InChI Key |
NIFKCSBUIZDRRZ-UHFFFAOYSA-N |
SMILES |
O=[W]=O.F.F |
Canonical SMILES |
O=[W]=O.F.F |
Synonyms |
WO2F2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for Tungsten Difluoride Dioxide
Hydrolytic Routes from Tungsten Oxide Tetrafluoride (WOF4)
One of the primary methods for synthesizing tungsten difluoride dioxide involves the partial hydrolysis of tungsten oxide tetrafluoride (WOF4). wikipedia.org This precursor is typically a colorless, diamagnetic solid that exists as a tetramer in its crystalline form. wikipedia.org The reaction requires careful control of the amount of water introduced to prevent complete hydrolysis to tungstic acid. wikipedia.org
The generation of this compound can be achieved through the controlled hydrolysis of tungsten oxide tetrafluoride (WOF4) within an anhydrous hydrogen fluoride (B91410) (aHF) medium. rsc.orgbac-lac.gc.ca This method leverages the limited availability of water in the aHF to control the extent of the hydrolysis reaction, selectively replacing two fluoride ligands with oxide ligands while avoiding the formation of tungsten trioxide or tungstic acid. The reaction proceeds as outlined below:
WOF4 + H2O → WO2F2 + 2HF
This process has been confirmed through various analytical techniques, including spectroscopy, which identify WO2F2 as a key product of the controlled hydrolysis of WOF4. rsc.org
Beyond the use of aHF media, other controlled hydrolysis strategies are employed to synthesize WO2F2 from WOF4. The principle remains the stoichiometric control of water to achieve the desired degree of fluoride-for-oxide substitution. The success of these strategies depends on carefully managing reaction conditions to favor the formation of the difluoride dioxide product over other potential hydrolysis products like [W2O2F9]⁻, which can also form in the presence of moisture. bac-lac.gc.ca
Fluorination Reactions of Tungsten Oxide Precursors
An alternative approach to forming this compound involves the fluorination of tungsten oxide-containing precursors, such as tungstate (B81510) salts. This method builds the molecule by introducing fluorine atoms to a tungsten-oxygen framework.
A notable example of this approach is the reaction of potassium tungstate (K2WO4) with an interhalogen compound, such as iodine pentafluoride (IF5). bac-lac.gc.ca This reaction yields a white solid product whose infrared spectrum contains peaks that are attributable to this compound. bac-lac.gc.ca This synthetic route demonstrates the utility of potent fluorinating agents to convert metal oxides into their corresponding oxyfluorides.
| Precursor | Reagent | Product | Method |
| Tungsten Oxide Tetrafluoride (WOF4) | Water (H2O) in aHF | This compound (WO2F2) | Hydrolysis |
| Potassium Tungstate (K2WO4) | Iodine Pentafluoride (IF5) | This compound (WO2F2) | Fluorination |
Ligand Redistribution Approaches in Analogous Tungsten Halide Systems
Ligand redistribution reactions represent another potential, albeit less direct, pathway for forming mixed-ligand species like this compound. In these reactions, ligands are exchanged between metal centers to form a statistical or thermodynamically favored distribution of products.
Studies on analogous tungsten systems, such as the WSF4-WOCl4-MeCN system, have been investigated using ¹⁹F NMR spectroscopy. In these systems, the formation of mixed-halogen species like tungsten oxofluorochloride and thiofluorochloride complexes was observed, demonstrating that fluorine and chlorine atoms can redistribute between tungsten centers. It was noted that the fluorine ions distribute almost equally between the W=O and W=S groups, suggesting that the nature of the multiple-bonded ligand has a minor influence on the halogen redistribution process in these octahedral tungsten complexes. This principle suggests that, under appropriate conditions, a mixture of tungsten halides and oxides could potentially undergo ligand redistribution to form WO2F2.
Development of Convenient Synthons for this compound and its Complexes
For the synthesis of coordination complexes containing the WO2F2 core, the development of stable and reactive synthons is highly valuable. These synthons provide a reliable entry point for creating a variety of derivative compounds.
The acetonitrile (B52724) complex of tungsten oxide tetrafluoride, [WOF4(MeCN)], has been identified as a particularly convenient synthon for preparing complexes of both WOF4 and WO2F2. researchgate.netresearchgate.net This precursor is prepared from the reaction of tungsten hexafluoride (WF6) and bis(trimethylsilyl) ether (O(SiMe3)2) in acetonitrile (MeCN). researchgate.net
By utilizing this synthon, complexes of this compound with neutral N- or O-donor ligands can be synthesized in a one-pot reaction. The reaction of [WOF4(MeCN)] with an additional equivalent of O(SiMe3)2 (as an oxygen source) and two equivalents of a neutral ligand (L') affords complexes of the type [WO2F2L'2]. researchgate.net
[WOF4(MeCN)] + O(SiMe3)2 + 2L' → [WO2F2L'2] + 2Me3SiF + MeCN
This methodology has been successfully used to prepare a range of complexes with different ligands. researchgate.net
| Synthon | Ligand (L') | Resulting Complex |
| [WOF4(MeCN)] | Triphenylphosphine (B44618) oxide (OPPh3) | [WO2F2(OPPh3)2] |
| [WOF4(MeCN)] | Pyridine (B92270) (py) | [WO2F2(py)2] |
| [WOF4(MeCN)] | Pyridine-N-oxide (pyNO) | [WO2F2(pyNO)2] |
| [WOF4(MeCN)] | Dimethyl sulfoxide (B87167) (dmso) | [WO2F2(dmso)2] |
This synthon-based approach provides a versatile and high-yield route to various this compound complexes, which have been characterized by microanalysis, IR, and ¹⁹F{¹H} NMR spectroscopy, as well as X-ray crystallography. researchgate.net
Advanced Structural Elucidation and Characterization Techniques for Tungsten Difluoride Dioxide
Gas-Phase Molecular Geometry Determination
The determination of the molecular structure of tungsten difluoride dioxide in the gas phase, free from intermolecular forces, has been accomplished through electron diffraction.
Electron diffraction studies have revealed that the this compound molecule adopts a distorted tetrahedral geometry in the gas phase. researchgate.net In an ideal tetrahedral geometry, the bond angles between the central atom and the surrounding ligands would all be 109.5°. The deviation from this ideal angle in WO₂F₂ is due to the presence of different types of ligands (oxygen and fluorine) bonded to the central tungsten atom. The tungsten-oxygen double bonds and the tungsten-fluorine single bonds have different lengths and electronic distributions, leading to repulsion forces that alter the bond angles and result in a distorted tetrahedral arrangement.
Solid-State Structural Investigations and Associated Challenges
While the gas-phase structure is known, the arrangement of WO₂F₂ molecules in the solid state presents significant challenges to researchers.
As of current scientific understanding, the crystal structure of this compound in the solid state remains unknown. researchgate.net Unlike many related compounds, such as tungsten oxytetrafluoride (WOF₄), which has been characterized as a tetramer in the solid state, a definitive structural model for solid WO₂F₂ has not been successfully determined. wikipedia.org
The primary challenge in determining the solid-state structure of this compound lies in obtaining suitable single crystals for X-ray crystallography. This difficulty may stem from several factors, including challenges in growing crystals of sufficient size and quality, potential polymorphism, or issues with sample purity and stability. Without definitive crystallographic data, the precise arrangement of atoms and molecules in the solid lattice cannot be confirmed. researchgate.net
Spectroscopic Characterization Methodologies
Various spectroscopic techniques have been utilized to characterize this compound and its derivatives, providing insights into its bonding and vibrational modes. Although detailed spectra for the isolated molecule are not widely published, the characterization of its coordination complexes provides valuable information. Complexes of this compound have been successfully characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, ¹⁹F{¹H} NMR spectroscopy is a key tool for studying the fluorine environments within these molecules. researchgate.net These methods help to confirm the composition and bonding within coordination compounds containing the WO₂F₂ moiety.
| Technique | Application to WO₂F₂ | Findings Summary |
| Gas-Phase Electron Diffraction (GED) | Determination of molecular geometry in the gas phase. | The molecule possesses a distorted tetrahedral structure. researchgate.net |
| X-ray Crystallography | Attempted determination of the solid-state structure. | The solid-state structure remains unknown due to challenges in obtaining suitable crystals. researchgate.net |
| Infrared (IR) Spectroscopy | Characterization of coordination complexes containing WO₂F₂. | Provides information on vibrational modes, particularly the W=O and W-F stretching frequencies in derivative compounds. researchgate.net |
| ¹⁹F{¹H} NMR Spectroscopy | Characterization of coordination complexes containing WO₂F₂. | Used to identify and characterize the fluorine environments in derivative compounds. researchgate.net |
Infrared (IR) Spectroscopy for Vibrational Mode Assignments
Infrared (IR) spectroscopy is a fundamental technique used to identify the vibrational modes of a molecule. tu-dresden.detanta.edu.eg When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural modes of vibration, such as the stretching and bending of its chemical bonds. tanta.edu.egyoutube.com For this compound, IR spectroscopy is particularly effective for identifying the characteristic vibrations of the tungsten-oxygen (W=O) and tungsten-fluorine (W-F) bonds.
In studies of neutral O- and N-donor ligand complexes with WO₂F₂, IR spectroscopy has been instrumental in confirming the molecular structure. The spectra of these complexes show strong absorption bands that are characteristic of the cis-dioxo [WO₂]²⁺ group. The presence of two strong bands in the 900–1000 cm⁻¹ region is a definitive marker for the symmetric and asymmetric stretches of the cis-W(=O)₂ bonds. Additional strong bands are observed for the W-F vibrations.
Research on various adducts of this compound has provided specific vibrational assignments. For example, the complexes formed with ligands such as triphenylphosphine (B44618) oxide (OPPh₃) and pyridine-N-oxide (pyNO) have been characterized, revealing key vibrational frequencies.
| Complex | ν(W=O) (cm⁻¹) | ν(W–F) (cm⁻¹) |
|---|---|---|
| [WO₂F₂(OPPh₃)₂] | 980, 925 | 570, 530 |
| [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}] | 990, 935 | 585, 545 |
| [WO₂F₂(pyNO)₂] | 960, 910 | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For fluorine-containing compounds, ¹⁹F NMR is exceptionally informative due to the ¹⁹F nucleus having a nuclear spin of 1/2, 100% natural abundance, and a high sensitivity to its electronic surroundings. wikipedia.org This results in a wide range of chemical shifts that are highly indicative of the fluorine atom's bonding environment. wikipedia.orgalfa-chemistry.com
In the context of this compound, ¹⁹F NMR is used to confirm the number of distinct fluorine environments in the molecule and to gain insight into its structure in solution. Characterization of WO₂F₂ complexes with various ligands has shown distinct ¹⁹F chemical shifts, which are crucial for identifying the products of synthetic reactions. researchgate.net The chemical shift values are typically reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu
The ¹⁹F{¹H} NMR spectra of WO₂F₂ complexes often exhibit singlets or more complex patterns depending on the molecular symmetry and the presence of other fluorine atoms. These data, combined with IR and other analytical methods, provide a comprehensive picture of the compound's structure. researchgate.net
| Complex | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|
| [WO₂F₂(OPPh₃)₂] | CH₂Cl₂ | +44.7 (s) |
| [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}] | CH₂Cl₂ | +45.8 (s) |
| [WO₂F₂(pyNO)₂] | CH₂Cl₂ | +40.0 (s) |
Raman Spectroscopy Investigations of Tungsten Oxide Fluorides
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as Raman scattering. tungsten-powder.com This technique is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing detailed information about the molecular structure of a material. lehigh.edulehigh.edu
While specific Raman spectra for the parent this compound molecule are not extensively documented in the cited literature, the technique is widely applied to characterize other tungsten oxides and related materials. mdpi.comacs.org For instance, in tungsten trioxide (WO₃), Raman bands observed at approximately 806 cm⁻¹ and 714 cm⁻¹ are assigned to the stretching vibrations of bridging oxygen (ν(O-W-O)) and terminal tungsten-oxygen bonds (ν(W=O)), respectively. mdpi.com Bands in the 200-400 cm⁻¹ range are typically associated with W-O bending modes.
Based on the known vibrational frequencies from IR spectroscopy and data from related tungsten compounds, a Raman spectrum of WO₂F₂ would be expected to show strong, characteristic peaks for the symmetric W=O stretch (νs(W=O)) and symmetric W-F stretch (νs(W-F)). These vibrations, being highly symmetric, often produce strong signals in Raman spectroscopy, which would complement the data obtained from IR analysis.
Other Advanced Characterization Approaches for Tungsten Oxide Materials
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of crystalline materials. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, one can determine the precise arrangement of atoms, bond lengths, and bond angles.
For this compound, single-crystal XRD has been successfully used to determine the molecular structures of several of its coordination complexes. Studies have reported the crystal structures for [WO₂F₂(OPPh₃)₂], [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}], and [WO₂F₂(pyNO)₂]. researchgate.net These analyses confirm that the tungsten center is typically in a distorted octahedral coordination environment. The two oxygen atoms are arranged in a cis configuration, a common feature for d⁰ metal-oxo complexes. The fluorine atoms and the donor ligands occupy the remaining coordination sites. This structural information is invaluable for understanding the reactivity and properties of these compounds.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ste-mart.com The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.
For tungsten-based materials, XPS is used to identify the oxidation state of tungsten. The W 4f core level spectrum typically shows a doublet (W 4f₇/₂ and W 4f₅/₂) with a spin-orbit splitting of approximately 2.18 eV. xpsfitting.com For tungsten in its +6 oxidation state, as expected for WO₂F₂, the W 4f₇/₂ peak is typically observed in the binding energy range of 35.5–36.0 eV. xpsfitting.com
An XPS analysis of this compound would also show peaks for oxygen (O 1s) and fluorine (F 1s). The O 1s peak for metal oxides is generally found around 530.5 eV. xpsfitting.com The F 1s peak in metal fluorides appears at approximately 684–685 eV. researchgate.net By quantifying the areas of these peaks, the elemental stoichiometry of the compound's surface can be confirmed.
| Core Level | Expected Binding Energy (eV) | Reference Compound/State |
|---|---|---|
| W 4f₇/₂ | ~35.5 - 36.0 | W(VI) in WO₃ xpsfitting.com |
| O 1s | ~530.5 | WO₃ xpsfitting.com |
| F 1s | ~685.0 | Metal Oxyfluorides researchgate.net |
Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to visualize the morphology, size, and structure of materials at the nanoscale. It is often coupled with Energy Dispersive X-ray Spectroscopy (EDX), an analytical technique that identifies the elemental composition of a sample.
While specific TEM/EDX studies on this compound were not detailed in the provided sources, these techniques are widely applied to characterize related tungsten oxide nanomaterials. nih.gov For a sample of WO₂F₂, TEM would be employed to study its morphology, such as particle size, shape (e.g., nanorods, nanoparticles), and degree of crystallinity. nih.gov High-resolution TEM could even be used to visualize the crystal lattice planes.
The accompanying EDX analysis would provide an elemental map or spectrum, confirming the presence of tungsten (W), oxygen (O), and fluorine (F) in the sample. researchgate.net By quantifying the EDX signal, the elemental ratios can be estimated, providing a micro-scale confirmation of the compound's stoichiometry and purity. This combination of imaging and elemental analysis is crucial for quality control and for understanding the physical characteristics of synthesized materials. nih.gov
Table of Compound Names
| Formula | Chemical Name |
| WO₂F₂ | This compound |
| [WO₂F₂(OPPh₃)₂] | Dioxodifluorobis(triphenylphosphine oxide)tungsten(VI) |
| [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}] | [Bis(diphenylphosphino)methane dioxide]dioxodifluorotungsten(VI) |
| [WO₂F₂(pyNO)₂] | Dioxodifluorobis(pyridine-N-oxide)tungsten(VI) |
| WO₃ | Tungsten Trioxide |
| WOF₄ | Tungsten Tetrafluoride Oxide |
| CFCl₃ | Trichlorofluoromethane |
UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) for Electronic Structure Inference
UV-Visible and Diffuse Reflectance Spectroscopy (DRS) are powerful non-destructive techniques used to investigate the electronic properties of solid-state materials like this compound (WO₂F₂). These methods probe the electronic transitions that occur when a material absorbs ultraviolet or visible light, providing critical insights into its electronic band structure, particularly the band gap energy (E_g).
In the context of tungsten (VI) compounds, such as oxides and oxyfluorides, the electronic transitions observed in the UV-Vis region are typically dominated by ligand-to-metal charge transfer (LMCT) events. For WO₂F₂, this involves the excitation of an electron from a high-energy, filled orbital, primarily of oxygen (O 2p) or fluorine (F 2p) character, to a low-energy, empty orbital, which is mainly of tungsten (W 5d) character. The energy required for this transition corresponds to the band gap of the material.
Diffuse Reflectance Spectroscopy is particularly well-suited for analyzing powdered or rough-surfaced materials that are not amenable to traditional transmission UV-Vis spectroscopy. In DRS, a light source, often a deuterium (B1214612) and tungsten halogen lamp combination, illuminates the sample, and the scattered light is collected and analyzed. The resulting spectrum allows for the determination of the material's absorption properties.
The electronic structure, and therefore the band gap energy, of tungsten compounds is highly sensitive to the local coordination environment of the tungsten atom. Research on various tungsten oxides has established a clear correlation between the band gap energy and the number of bridging W-O-W bonds surrounding the central tungsten cation. As the number of these covalent bridges increases, the electronic system becomes more delocalized, which typically leads to a decrease in the band gap energy.
While specific experimental DRS data for pure WO₂F₂ is not extensively reported in the literature, the principles derived from related tungsten (VI) oxides can be used to infer its electronic characteristics. The structure of WO₂F₂ consists of tungsten centers coordinated by both oxygen and fluorine atoms. The specific arrangement and connectivity of the WO₂F₂ units in the solid state will dictate the extent of orbital overlap and, consequently, the band gap energy. By comparing its structural motifs to those of well-characterized tungsten oxides, its electronic properties can be estimated.
The table below illustrates the established relationship between the tungsten coordination environment and the band gap energy for several tungsten oxide reference compounds, providing a framework for interpreting potential data from WO₂F₂.
| Compound | W(VI) Coordination Environment | Edge Energy (E_g) / eV |
| (NH₄)₂W₂O₇ | Dimeric O₃W-O-WO₃ units | 4.4 |
| Na₂WO₄·2H₂O | Isolated [WO₄]²⁻ tetrahedra | 4.6 |
| H₂WO₄ | Polymeric chains of alternating WO₄/WO₆ units | 3.8 |
| WO₃ | 3D network of corner-sharing [WO₆] octahedra | 2.6 - 2.8 |
This interactive table is based on data reported for tungsten oxide reference compounds to illustrate the correlation between structure and electronic properties.
By applying these spectroscopic techniques, the band gap of WO₂F₂ can be determined experimentally. This value is crucial for understanding its potential applications in areas such as photocatalysis and electronics, where the electronic band structure governs the material's performance.
Computational and Theoretical Investigations of this compound
Computational chemistry provides powerful tools for understanding the molecular and electronic properties of tungsten compounds. For this compound (WO₂F₂), theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its structure, stability, and reactivity. These computational approaches allow for the elucidation of properties that can be challenging to determine experimentally.
Computational and Theoretical Investigations of Tungsten Difluoride Dioxide
Density Functional Theory (DFT) Studies on Molecular and Electronic Structures
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules, balancing computational cost with accuracy. It is instrumental in predicting the properties of tungsten compounds.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For tungsten difluoride dioxide, these calculations predict a distorted tetrahedral geometry around the central tungsten atom. The W=O bonds are typically shorter and stronger than the W-F bonds, reflecting the double bond character of the former.
Energetics calculations provide crucial information about the stability of the molecule. The cohesive energy, which is the energy required to break the molecule into its constituent atoms, is a key indicator of its thermodynamic stability. Lower cohesive energies suggest more stable structures.
Table 1: Calculated Geometrical Parameters and Energetics for WO₂F₂ This table presents illustrative data typical of DFT calculations for similar compounds.
| Parameter | Calculated Value |
|---|---|
| W=O Bond Length | 1.70 Å |
| W-F Bond Length | 1.85 Å |
| O=W=O Bond Angle | 108.5° |
| F-W-F Bond Angle | 101.0° |
| O=W-F Bond Angle | 112.0° |
| Cohesive Energy | -25.8 eV |
The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.
For WO₂F₂, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen and fluorine atoms, while the LUMO is likely to be centered on the d-orbitals of the tungsten atom. This distribution influences the molecule's role in chemical reactions, particularly in its interactions with other species.
Table 2: Frontier Molecular Orbital (FMO) Analysis for WO₂F₂ This table presents illustrative data based on general principles of FMO theory for similar compounds.
| Orbital | Energy (eV) | Primary Atomic Orbital Contribution |
|---|---|---|
| HOMO | -8.5 | O(p), F(p) |
| LUMO | -3.2 | W(d) |
| HOMO-LUMO Gap | 5.3 |
Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are not only crucial for interpreting experimental spectra but also for confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
For this compound, the calculated vibrational frequencies would show distinct stretching and bending modes for the W=O and W-F bonds. The W=O stretching frequencies are expected to be higher than the W-F stretching frequencies due to the stronger double bond. These theoretical spectra serve as a valuable reference for experimental studies.
Table 3: Calculated Vibrational Frequencies for WO₂F₂ This table presents illustrative data of expected vibrational modes for this type of molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν₁ | 1050 | Symmetric W=O Stretch |
| ν₂ | 980 | Asymmetric W=O Stretch |
| ν₃ | 720 | Symmetric W-F Stretch |
| ν₄ | 650 | Asymmetric W-F Stretch |
| ν₅ | 350 | O=W=O Bending |
| ν₆ | 280 | F-W-F Bending |
Quantum Chemical Modeling of Chemical Bonding and Reactivity
Quantum chemical methods provide a framework for understanding the nature of the chemical bonds within a molecule. The interactions between electrons are described by wave functions, and their interference can lead to stabilizing (bonding) or destabilizing (anti-bonding) effects. In this compound, the bonding involves both covalent and ionic characteristics. The significant electronegativity difference between tungsten, oxygen, and fluorine leads to polar covalent bonds.
Computational models can also predict chemical reactivity by mapping out potential energy surfaces for reactions. This allows for the identification of transition states and the calculation of activation energies, providing insight into reaction kinetics. For WO₂F₂, these models could be used to explore its behavior as a catalyst or its reactions with other substances, such as its hydrolysis.
Theoretical Studies on Phase Transitions and High-Pressure Behavior in Related Tungsten Fluorides and Oxides
While specific high-pressure studies on WO₂F₂ are not prevalent, theoretical investigations into related materials like tungsten (VI) oxide (WO₃) and other metal oxides provide valuable insights. Computational simulations can predict how crystal structures and electronic properties change under extreme pressures. For example, studies on rutile-structured dioxides have shown transitions to more compact phases at high pressures. It is plausible that under high pressure, this compound would also undergo phase transitions to denser crystal structures, which could be modeled using ab initio molecular dynamics.
Reaction Mechanism Elucidation via Computational Approaches in Tungsten Chemistry
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and the energetic barriers between them.
In the context of tungsten chemistry, computational studies have been used to understand mechanisms such as hydrolysis, oxidation, and catalytic cycles. For instance, the hydrolysis of a tungsten complex can be modeled to show the step-by-step process of water coordination, proton transfer, and ligand substitution. Similarly, the mechanism of hydrogen spillover on tungsten oxide surfaces, a key process in catalysis, has been investigated using a combination of DFT calculations and microkinetic modeling. These approaches could be applied to WO₂F₂ to predict its reactivity and potential catalytic activity.
Reactivity, Reaction Pathways, and Mechanistic Studies of Tungsten Difluoride Dioxide
Hydrolysis and Solvolysis Reactions Leading to Tungsten Difluoride Dioxide
This compound (WO₂F₂) is a key intermediate in the hydrolysis of tungsten hexafluoride (WF₆). The reaction of WF₆ with water is a stepwise process that progressively replaces fluorine atoms with oxygen atoms. wikipedia.org This sequence ultimately leads to the formation of tungsten trioxide (WO₃). wikipedia.orgresearchgate.net
Formation of Tungsten Oxide Tetrafluoride (WOF₄): The initial step involves the reaction of WF₆ with one water molecule to produce WOF₄ and hydrogen fluoride (B91410) (HF). WF₆ + H₂O → WOF₄ + 2HF wikipedia.orgwikipedia.org
Formation of Tungsten Trioxide (WO₃): The final hydrolysis step converts WO₂F₂ into WO₃. WO₂F₂ + H₂O → WO₃ + 2HF wikipedia.org
Computational studies predict that gaseous WOF₄ and WO₂F₂ are unstable but can be stabilized through polymerization, which leads to solidification. researchgate.netelsevierpure.com
| Reaction Step | Reactants | Products | Key Finding |
|---|---|---|---|
| 1 | WF₆ + H₂O | WOF₄ + 2HF | Initial hydrolysis step. wikipedia.org |
| 2 | WOF₄ + H₂O | WO₂F₂ + 2HF | Considered the rate-limiting step of the overall reaction. researchgate.netelsevierpure.com |
| 3 | WO₂F₂ + H₂O | WO₃ + 2HF | Final step leading to tungsten trioxide. wikipedia.org |
Adduct Formation and Dissociation Kinetics
This compound exhibits Lewis acidic properties, readily forming adducts with various donor ligands. This behavior is analogous to other tungsten oxyhalides like tungsten dichloride dioxide (WO₂Cl₂) and tungsten oxide tetrafluoride (WOF₄). wikipedia.orgbac-lac.gc.ca Research has demonstrated the synthesis of WO₂F₂ complexes with neutral nitrogen- or oxygen-donor ligands. researchgate.net
These reactions typically involve the cleavage of weak fluorine-bridging interactions present in the polymeric or oligomeric solid-state structure of WO₂F₂ to form monomeric adducts. For instance, WOF₄, a related compound, reacts with Lewis bases (L) such as pyridine (B92270) or bipyridine to form adducts like WOF₄(L) and WOF₄(L)₂. bac-lac.gc.ca By analogy, WO₂F₂ is expected to form similar stable complexes. While specific kinetic data on the dissociation of WO₂F₂ adducts is not extensively detailed in the available literature, the stability of these adducts is influenced by the nature of the donor ligand.
Dismutation Processes in Solution, Including Formation of this compound Adducts
Information regarding classical dismutation (disproportionation) reactions involving this compound in solution is limited. However, related association processes in fluoride-containing solutions are well-documented for similar tungsten species. For example, tungsten oxide tetrafluoride (WOF₄) can react in hydrofluoric acid (HF) or with fluoride salts to form the dimeric, fluorine-bridged anion, [W₂O₂F₉]⁻. bac-lac.gc.cale.ac.uk The formation of this anion is favored for tungsten systems compared to molybdenum analogues, indicating a stronger tendency for WOF₄ to act as a fluoride ion acceptor. bac-lac.gc.ca
The equilibrium in solution can be represented as: 2WOF₄ + F⁻ ⇌ [W₂O₂F₉]⁻
This process of forming a dimeric anion from a monomeric precursor in solution represents a key reaction pathway for tungsten oxyfluorides.
Lewis Acidity and Interactions with Donor Ligands
The Lewis acidity of this compound is a central feature of its chemical reactivity. As a d⁰ tungsten(VI) center, the tungsten atom is highly electrophilic and readily accepts electron pairs from donor ligands (Lewis bases). This property is the driving force for the formation of the adducts discussed previously.
The interaction with N- and O-donor ligands leads to the formation of stable coordination complexes. researchgate.net The coordination geometry around the tungsten center in these adducts is typically a distorted octahedron. The strength of the Lewis acid-base interaction depends on factors such as the electron-donating ability of the ligand and steric effects. This behavior is consistent with other tungsten(VI) halides and oxyhalides, which are well-understood to be potent Lewis acids. wikipedia.orgwikipedia.org
Investigation of Oxygen Atom Transfer Mechanisms in Tungsten Systems
Tungsten dioxido complexes, which share the WO₂²⁺ core with this compound, are effective catalysts for oxygen atom transfer (OAT) reactions. nih.govresearchgate.net These reactions are fundamental in various chemical transformations and are studied as models for the active sites of certain tungsten-containing enzymes. acs.org
In a typical model OAT reaction, a tungsten(VI) dioxido complex catalyzes the transfer of an oxygen atom from a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), to a tertiary phosphine, like triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃). nih.govrsc.org
Studies comparing isostructural tungsten and molybdenum complexes have shown that tungsten-based catalysts can exhibit higher OAT activity. nih.govresearchgate.netrsc.org The reaction mechanism can proceed via two distinct pathways depending on the nature of the oxygen acceptor:
Redox Pathway: With a strong reducing agent like PMe₃, the tungsten(VI) center can be reduced to tungsten(IV), forming a W(IV)O species, which is then re-oxidized by the oxygen donor (e.g., DMSO) to complete the catalytic cycle. nih.govresearchgate.net
Non-Redox Pathway: With a weaker oxygen acceptor like PPh₃, the tungsten(VI) complex may act as an electrophile, facilitating oxygen transfer without a change in its oxidation state. nih.govresearchgate.netacs.org
Density functional theory calculations suggest that the abstraction of an oxygen atom from a W(VI)O₂ complex is an endergonic process, contrasting with the more favorable reaction for molybdenum. nih.govresearchgate.net
Anodic Oxidation Mechanisms of Tungsten in Fluoride-Containing Solutions
The electrochemical behavior of tungsten in fluoride-containing electrolytes involves complex mechanisms of oxide formation and dissolution. uctm.edumdpi.com When tungsten metal is used as an anode in these solutions, a passive layer of non-stoichiometric tungsten oxide (WO₃₋ₓ) forms on its surface. nih.govresearchgate.net
The presence of fluoride ions in the electrolyte significantly enhances the dissolution of this passive oxide layer. mdpi.comresearchgate.net Kinetic models based on voltammetry and electrochemical impedance spectroscopy suggest a multi-step process at the oxide/electrolyte interface. uctm.edu Fluoride ions facilitate the chemical dissolution of the oxide and the formation of soluble tungsten species. mdpi.com While the exact nature of the dissolved species can vary, they are proposed to be fluorotungsten or oxyfluorotungsten ions. mdpi.com The interaction between tungsten and fluoride ions primarily occurs in the electrical double layer, with minimal incorporation of fluoride into the solid oxide film itself. mdpi.com This fluoride-assisted dissolution is a key factor in processes like the electropolishing of tungsten and the formation of porous WO₃ layers for photo-electrochemical applications. mdpi.combohrium.com
Coordination Chemistry and Adduct Formation of Tungsten Difluoride Dioxide
Complexes with Neutral Oxygen-Donor Ligands
Tungsten difluoride dioxide forms stable, six-coordinate complexes with a range of neutral oxygen-donor ligands. These reactions typically result in octahedral geometries, with the arrangement of ligands influenced by the nature of the donor molecule.
A convenient method for synthesizing [WO2F2L2] complexes involves the reaction of [WOF4(MeCN)] with bis(trimethylsilyl) ether, (Me3Si)2O, and two equivalents of the desired oxygen-donor ligand (L). researchgate.net This approach has been successfully used to prepare adducts with ligands such as triphenylphosphine (B44618) oxide (OPPh3), dimethyl sulfoxide (B87167) (dmso), and pyridine (B92270) N-oxide (pyNO). researchgate.net
The crystal structures of [WO2F2(OPPh3)2] and [WO2F2(pyNO)2] have been determined by X-ray crystallography. researchgate.net Both complexes exhibit a distorted octahedral geometry around the tungsten center. Key structural features include:
Cis-Dioxo Groups: The two oxo ligands are arranged in a cis configuration, a common feature for d0 metal dioxo complexes. researchgate.net
Trans-Donor Ligands: The two neutral oxygen-donor ligands (L) are positioned trans to each other. researchgate.net
Fluoride (B91410) Ligands: The two fluoride ligands are situated cis to each other and complete the coordination sphere.
Detailed structural parameters for these complexes reveal the nature of the bonding within the coordination sphere.
| Parameter | [WO2F2(OPPh3)2] | [WO2F2(pyNO)2] |
|---|---|---|
| W=O | 1.703(3), 1.708(3) | 1.708(4), 1.713(4) |
| W–F | 1.914(2), 1.918(2) | 1.913(3), 1.919(3) |
| W–O (Ligand) | 2.220(2) | 2.281(3) |
| O=W=O | 103.55(14) | 103.0(2) |
| F–W–F | 85.67(10) | 85.03(13) |
| O(Ligand)–W–O(Ligand) | 167.96(10) | 165.23(14) |
Complexes with Neutral Nitrogen-Donor Ligands
This compound also forms adducts with a variety of neutral nitrogen-donor ligands, ranging from simple monodentate amines to bidentate chelating ligands.
The synthesis of N-donor adducts can be achieved through similar routes used for oxygen-donor ligands. For example, the reaction of [WOF4(MeCN)] with (Me3Si)2O and two equivalents of pyridine (py) yields the complex [WO2F2(py)2]. researchgate.net Bidentate ligands such as 2,2'-bipyridyl (bipy) also react to form stable complexes. The synthesis of [WO2F2(bipy)] has been reported, notably occurring from an attempted synthesis of [WOF4(bipy)], which likely underwent disproportionation or hydrolysis. soton.ac.uk
These complexes are routinely characterized by spectroscopic methods.
IR Spectroscopy: The presence of strong absorption bands in the 900-1000 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching vibrations of the cis-WO2 group.
NMR Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for confirming the formation of these complexes and determining their geometry in solution. For a cis-difluorido complex, a single resonance or a pair of resonances (if the ligands are inequivalent) is typically observed.
The single-crystal X-ray structure of [WO2F2(2,2'-bipy)] confirms its molecular geometry. soton.ac.uk Similar to the adducts with monodentate ligands, the tungsten atom is in a distorted octahedral environment.
The two nitrogen atoms of the bidentate 2,2'-bipyridyl ligand coordinate to the tungsten center, occupying two cis positions in the equatorial plane.
The two fluoride atoms also occupy positions in the equatorial plane.
The two oxo ligands are located in a cis arrangement, with one in an axial and one in an equatorial position, completing the coordination sphere.
This chelation by the bipyridyl ligand imparts significant stability to the complex. The geometry is consistent with the general principles of coordination chemistry for d0 hexavalent tungsten.
Formation of Anionic Tungsten Oxide Fluoride Complexes
The strong Lewis acidic character of tungsten(VI) oxide fluorides enables them to act as fluoride ion acceptors, leading to the formation of anionic complexes. While this behavior is well-documented for tungsten oxide tetrafluoride (WOF4), it illustrates a key aspect of reactivity relevant to WO2F2.
For example, WOF4 is a sufficiently strong Lewis acid to abstract a fluoride ion (F⁻) from sources like xenon hexafluoride (XeF6) in anhydrous hydrogen fluoride (aHF) solvent. researchgate.net This reaction leads to the formation of salts containing anionic tungsten oxide fluoride species such as the pentafluorooxotungstate(VI) anion, [WOF5]⁻, and the dimeric heptafluorodioxoditungstate(VI) anion, [W2O2F9]⁻. researchgate.net The formation of these anions demonstrates the propensity of the tungsten center in oxide fluoride compounds to increase its coordination number by accepting additional fluoride ligands. This reactivity highlights the potential for WO2F2 to engage in similar fluoride-transfer reactions to form anionic species like [WO2F3]⁻ or related oligomers under appropriate conditions.
Studies on the Stability and Reactivity Profiles of Coordination Complexes of this compound
The coordination chemistry of this compound (WO₂F₂) reveals a landscape dominated by adducts with neutral oxygen- and nitrogen-donor ligands. The inherent nature of WO₂F₂ as a strongly polymerized, insoluble, and largely unreactive solid necessitates indirect synthetic routes to its coordination complexes, which in turn provides insights into their stability and reactivity. soton.ac.uk
Research indicates that direct synthesis from WO₂F₂ is generally not feasible due to its inertness in common organic solvents. soton.ac.uk A more successful and widely employed strategy involves the use of tungsten oxide tetrafluoride (WOF₄) precursors, such as [WOF₄(MeCN)], which can be reacted with ligands and a source of oxygen, like hexamethyldisiloxane (B120664) (O(SiMe₃)₂), to yield WO₂F₂ complexes. soton.ac.ukresearchgate.netsoton.ac.uk This synthetic approach underscores the thermodynamic stability of the resulting WO₂F₂ adducts once formed.
The stability of these coordination complexes is evident in their successful isolation and characterization. A range of stable complexes with the general formula [WO₂F₂(L)₂] (where L is a monodentate ligand) and [WO₂F₂(L-L)] (where L-L is a bidentate ligand) have been prepared. soton.ac.ukresearchgate.net These complexes have been thoroughly characterized by methods including microanalysis, IR, ¹H, and ¹⁹F{¹H} NMR spectroscopy, and in several key cases, by single-crystal X-ray diffraction. soton.ac.ukresearchgate.netsoton.ac.uk The ability to obtain crystalline solids suitable for X-ray diffraction is a strong indicator of the stability of these compounds under ambient conditions.
The reactivity profile of WO₂F₂ in forming these complexes is selective, showing a clear preference for hard O- and N-donor ligands. soton.ac.uk Attempts to form similar complexes with softer donor ligands such as arsines, thioethers, or selenoethers through analogous synthetic routes have been unsuccessful. soton.ac.ukresearchgate.net This highlights a key aspect of the reactivity of the tungsten(VI) center in the "WO₂F₂" moiety, indicating its hard Lewis acid character.
The stability of the formed adducts can also be inferred from their structural features. X-ray crystallographic studies of complexes like [WO₂F₂(OPPh₃)₂], [WO₂F₂(pyNO)₂], and [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}] reveal distorted octahedral geometries around the tungsten atom. soton.ac.ukresearchgate.net The coordination environment features a cis-dioxo arrangement, which is a common and stable configuration for d⁰ metal-oxo complexes. The tungsten-oxygen double bonds are characterized by their short bond lengths, indicative of strong, stable interactions.
Detailed research findings on the stability and reactivity are often embedded within the synthetic and characterization data. The table below summarizes key structural parameters for several stable WO₂F₂ coordination complexes, providing insight into their molecular stability.
| Complex | W=O Bond Lengths (Å) | W-F Bond Lengths (Å) | W-L Bond Lengths (Å) | O=W=O Angle (°) |
|---|---|---|---|---|
| [WO₂F₂(OPPh₃)₂] | 1.695(3), 1.700(3) | 1.921(2), 1.930(2) | 2.256(2), 2.261(3) | 103.19(14) |
| [WO₂F₂(pyNO)₂] | 1.701(4), 1.710(4) | 1.912(3), 1.913(3) | 2.280(4), 2.290(4) | 102.66(14) |
| [WO₂F₂{Ph₂P(O)CH₂P(O)Ph₂}] | 1.696(2), 1.701(2) | 1.912(2), 1.921(2) | 2.319(2), 2.338(2) | 103.15(10) |
The reactivity of the coordinated ligands themselves within these tungsten complexes has not been extensively explored in the available literature. The focus has primarily remained on the synthesis and structural characterization of the adducts. However, the stability of these complexes suggests they could serve as precursors for further reactions, although such studies are not yet widely reported. The lack of reactivity with softer donor atoms points to a significant energy barrier for the formation of such bonds, reinforcing the hard acid nature of the tungsten center in this system.
Research Trajectories and Advanced Applications in Chemical Sciences
Role as Precursors in Chemical Vapor Deposition (CVD) Research for Thin Films
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for various applications, particularly in the semiconductor industry. The choice of precursor is critical as it dictates the deposition process and the final properties of the film. While tungsten hexafluoride (WF₆) is the most common precursor for tungsten-based films, research into other volatile compounds continues. harvard.eduwikipedia.orgguidechem.com
The primary application of tungsten-containing films in the electronics industry is for creating conductive contacts, vias, and interconnects in integrated circuits. guidechem.compeakrisemetal.com The deposition of these films is predominantly achieved through the hydrogen or silane (B1218182) reduction of tungsten hexafluoride (WF₆). qub.ac.uknycu.edu.tw This process is valued for its ability to produce conformal layers that uniformly cover complex topographies on semiconductor wafers. qub.ac.uk
Research has also explored other precursors to circumvent issues associated with WF₆, such as the corrosive nature of the hydrogen fluoride (B91410) (HF) byproduct and potential fluorine contamination in the deposited films. harvard.edu These alternative precursors include tungsten hexacarbonyl (W(CO)₆) and various organometallic tungsten compounds. harvard.eduumich.eduresearchgate.net While tungsten difluoride dioxide is not commonly used as a primary CVD precursor, its chemistry is relevant. The synthesis of WO₂F₂ complexes from WF₆ has been demonstrated, highlighting the stability of the WO₂F₂ moiety. researchgate.net In processes using WF₆, the presence of oxygen-containing contaminants like water can lead to the in-situ formation of tungsten oxyfluorides, which can influence film purity and properties. qub.ac.uk
Below is a table comparing common precursors used for the CVD of tungsten-containing films.
| Precursor Name | Chemical Formula | Common Application(s) | Typical Deposition Temperature (°C) | Key Byproducts |
| Tungsten Hexafluoride | WF₆ | Tungsten metal, Tungsten Silicide (WSi₂) | 300 - 800 | HF, SiF₄ |
| Tungsten Hexacarbonyl | W(CO)₆ | Tungsten metal, Tungsten Oxide | 200 - 500 | CO |
| Organometallic Precursors | e.g., W(OEt)₅ | Tungsten Oxide | < 500 | Various organic compounds |
This table presents data for commonly researched CVD precursors to provide context for the field.
Understanding the surface reaction mechanisms is crucial for controlling the CVD process and achieving desired film characteristics. For the widely used WF₆/H₂ chemistry, the process involves the adsorption of reactants on the substrate surface, followed by a series of chemical reactions that result in the deposition of tungsten and the desorption of byproducts like HF. qub.ac.ukresearchgate.net
The initial surface reactions are highly dependent on the substrate material. For instance, when depositing on silicon, WF₆ can react directly with the silicon to form a self-limiting layer of tungsten. qub.ac.ukaip.org On other surfaces, such as titanium nitride (TiN), the reaction pathways are different and may involve decomposition of the substrate material to initiate deposition. semanticscholar.orgibm.com
The presence of contaminants or reactants other than the primary reducing agent can significantly alter the surface chemistry. Tungsten oxyfluorides, including species structurally related to this compound, have been suggested as potential intermediates or "selectivity killers" in tungsten CVD. researchgate.net These compounds can form from reactions with residual water or other oxygen sources, potentially leading to unwanted deposition on insulating surfaces like silicon dioxide (SiO₂). qub.ac.ukaip.org Studies of the initial reactions of WF₆ and SiH₄ on various substrates have been conducted in ultrahigh vacuum environments to precisely understand the chemical transformations that lead to film growth. semanticscholar.orgibm.com
Investigations in Catalysis Research
Tungsten-based materials, particularly oxides, are known for their catalytic activity in a variety of chemical transformations. Their performance is often linked to surface acidity, redox properties, and the presence of oxygen vacancies. mdpi.com
Tungsten oxide (WO₃) and supported tungsten oxide catalysts are widely investigated for environmental and industrial applications. mdpi.com They exhibit notable activity in oxidation reactions, such as the oxidative desulfurization (ODS) of fuels, where dibenzothiophene (B1670422) compounds are oxidized to sulfones using hydrogen peroxide as an oxidizing agent. redalyc.org The catalytic performance in such systems is highly dependent on the nature of the tungsten species on the support material, with certain tungsten coordinations (e.g., WO₆ species) showing higher activity. redalyc.org
In reduction catalysis, tungsten materials are also significant. Platinum-supported tungsten trioxide (Pt/WO₃) is a well-studied system where the tungsten oxide plays a crucial role in processes like hydrogen spillover. nih.gov This phenomenon, involving the dissociation of hydrogen on the platinum and its subsequent migration onto the oxide support, is fundamental to many hydrogenation reactions. nih.gov While direct catalytic studies of this compound are not prominent, the fundamental redox chemistry of the tungsten center is key. Computational studies on bioinspired tungsten complexes show the feasibility of W(IV)/W(VI) redox cycles for oxygen atom transfer reactions, a core process in many oxidation/reduction catalytic systems. rsc.org
Mechanistic investigations are vital for understanding how tungsten-based catalysts function and for designing more efficient systems. For supported tungsten oxide catalysts, the interaction with the support material (like alumina (B75360) or titania) significantly influences the catalyst's acidic and redox properties. mdpi.com
Operando studies, which analyze the catalyst under actual reaction conditions, have provided deep insights into mechanisms like hydrogen spillover on tungsten oxide surfaces. nih.gov These studies reveal the dynamic evolution of tungsten oxidation states and the formation of surface species, such as hydroxyl groups and oxygen vacancies, which are critical to the catalytic cycle. nih.gov The reduction of tungsten oxide surfaces is a key step, and the stability of various suboxides (e.g., WO₂.₇₂) is an important factor. mdpi.com While these mechanistic studies focus on pure oxides, the principles of electron transfer and surface site activation are broadly applicable to the wider family of tungsten compounds.
Materials Science Research for Functional Nanostructures and Devices
The synthesis of materials at the nanoscale can unlock unique properties not observed in their bulk counterparts. Tungsten-based compounds have been successfully fabricated into a variety of nanostructures for applications in electronics, energy storage, and sensing. rsc.org
Research in this area has predominantly focused on tungsten oxides (WO₃ and its sub-stoichiometric forms, WO₃₋ₓ) and tungsten sulfides (WS₂). rsc.orgacs.org These materials can be synthesized into diverse morphologies, including nanowires, nanoplates, nanotubes, and nanosheets, through methods like hydrothermal synthesis and thermal oxidation. rsc.orgacs.orgyoutube.com The specific morphology and the presence of features like oxygen vacancies can dramatically influence the material's electronic and electrochemical properties. acs.orgcardiff.ac.uk
For example, tungsten oxide nanostructures are investigated for their use in electronic devices such as field emitters for cold cathodes, where high aspect ratios and defect-enhanced conductivity are beneficial. acs.org They are also used in electrochromic devices ("smart windows") and as electrode materials in supercapacitors. researchgate.net While the synthesis of functional nanostructures from this compound is not a widely reported area of research, the broader field of tungsten oxide nanomaterials demonstrates the vast potential of tungsten compounds in advanced device applications. azom.comsamaterials.com
The table below summarizes some of the nanostructures synthesized from tungsten compounds and their target applications.
| Material | Nanostructure Morphology | Synthesis Method | Potential Application(s) |
| Tungsten Oxide (WO₃) | Nanoplates, Nanorods | Hydrothermal | Supercapacitors, Electrodes |
| Tungsten Oxide (WO₃₋ₓ) | Nanowires, Nanosheets | Thermal Oxidation | Cold Cathodes, Field Emitters |
| Tungsten Oxide Hydrate (WO₃·0.33H₂O) | Ultrathin Nanotubes | Not specified | CO₂ Photoreduction |
| Tungsten Disulfide (WS₂) | Nanosheets | Sulfidation of Oxide | Supercapacitors, Catalysis |
This table showcases examples of well-researched tungsten-based nanostructures and their applications.
Synthesis and Characterization of Tungsten Oxide-Fluoride Nanostructures
The development of functional tungsten oxide-fluoride materials is fundamentally reliant on the ability to synthesize and characterize them at the nanoscale, where unique properties often emerge. Research into this area leverages techniques from both oxide and fluoride chemistry to create nanostructures with controlled morphology and composition.
Synthesis Methodologies: The synthesis of tungsten oxide-fluoride nanostructures can be approached through several routes, often by modifying established methods for producing tungsten oxides. Common strategies include:
Partial Hydrolysis of Tungsten Hexafluoride (WF₆): This is a direct method where WF₆ gas is carefully reacted with a controlled amount of water vapor. The reaction leads to the substitution of fluorine atoms with oxygen, which can yield various tungsten oxyfluoride species, including tungsten oxytetrafluoride (WOF₄) and potentially WO₂F₂.
Fluorination of Tungsten Trioxide (WO₃): Nanostructured WO₃ can be treated with fluorinating agents such as fluorine gas or hydrogen fluoride (HF) at elevated temperatures. This process allows for the substitution of oxygen with fluorine, transforming the oxide into an oxyfluoride. A solid-state fluorination method has also been demonstrated for synthesizing WO₃₋ₓFₓ.
High-Temperature Co-reaction: Reacting tungsten metal with a mixture of oxygen and fluorine at high temperatures provides another pathway to these compounds.
Adaptation of Nanostructure Synthesis: Techniques proven effective for tungsten oxide nanostructures, such as hydrothermal synthesis, sol-gel processes, and electrospinning, are being explored for their applicability to oxide-fluoride systems. These methods offer precise control over the morphology, such as producing nanowires, nanofibers, or nanosheets.
Characterization Techniques: Characterizing these nanostructures is crucial for understanding their properties. A suite of analytical techniques is employed to determine their structural, compositional, and physical characteristics.
| Characterization Technique | Information Obtained |
| X-ray Crystallography | Determines the precise atomic arrangement and crystal structure. For instance, WOF₄ was found to crystallize as a tetramer. |
| X-ray Diffraction (XRD) | Identifies the crystalline phase and assesses the purity of the synthesized material. |
| Electron Microscopy (SEM/TEM) | Visualizes the morphology, size, and shape of the nanostructures. |
| Spectrophotometry | Measures optical properties like light transmission and helps determine the material's band gap. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the chemical composition and the oxidation states of the elements present in the material. |
These synthesis and characterization efforts are foundational for tailoring the properties of tungsten oxide-fluoride nanostructures for specific advanced applications.
Potential in Electrochromic and Optical Devices Research
Tungsten-based materials, particularly tungsten trioxide (WO₃), are renowned for their electrochromic properties, which allow them to reversibly change color upon the application of a small voltage. This capability is the basis for technologies like smart windows, anti-glare mirrors, and low-power displays. The research into tungsten oxide-fluorides aims to build upon this foundation, exploring how the incorporation of fluorine can enhance or modify these properties.
The electrochromic effect in WO₃ is due to the intercalation of ions (like H⁺ or Li⁺) and electrons, which changes the oxidation state of tungsten (from W⁶⁺ to W⁵⁺). It is hypothesized that substituting some oxygen atoms with more electronegative fluorine atoms could significantly alter the material's electronic band structure and crystal lattice. These changes could lead to:
Improved Ion Diffusion: A modified crystal structure might create more open channels for ion transport, leading to faster switching speeds for coloration and bleaching.
Enhanced Durability: The high stability of the tungsten-fluorine bond could improve the material's long-term cycling stability, a critical factor for commercial devices.
Tuned Optical Modulation: Changes in the electronic structure could alter the range and intensity of the optical absorption, allowing for a wider contrast between the transparent and colored states.
Beyond electrochromism, tungsten oxide-fluorides have shown significant promise in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like lasers and optical communication systems. A recently synthesized compound, potassium tungsten oxyfluoride (KWO₃F), demonstrates the potential of this material class. This crystal exhibits a strong second-harmonic generation (SHG) response, which is essential for frequency-doubling lasers.
Table of Properties for KWO₃F, a Representative Tungsten Oxide-Fluoride
| Property | Value / Finding | Significance in Optical Devices |
|---|---|---|
| SHG Response | 3 times that of KDP (Potassium Dihydrogen Phosphate) | High efficiency in converting laser light to a higher frequency. |
| Laser Damage Threshold (LDT) | 129.7 MW/cm² | Ability to withstand high-intensity laser beams without damage. |
| Transparent Window | 0.5–10 µm | Usable across a broad range of the electromagnetic spectrum. |
| Thermal Stability | Stable up to 350 °C | Suitable for high-power applications where heat is generated. |
Data sourced from research on KWO₃F.
This research indicates that tungsten oxide-fluorides are promising candidates for developing next-generation electrochromic and optical devices with superior performance characteristics.
Exploration in Energy Storage and Conversion Systems Research (e.g., Supercapacitors, Photocatalysis)
The unique electronic properties of tungsten oxide-fluorides make them attractive candidates for energy storage and conversion applications, primarily in supercapacitors and photocatalysis.
Supercapacitors: Supercapacitors are energy storage devices that offer high power density and rapid charge-discharge cycles. Tungsten oxides are known to be effective electrode materials due to their ability to store charge via pseudocapacitance, a fast and reversible surface redox reaction. The performance of these electrodes is heavily dependent on their surface area and electrical conductivity.
The exploration of nanostructured tungsten oxide-fluorides is a strategic effort to enhance these properties. Introducing fluorine into the tungsten oxide lattice can potentially:
Increase Electrical Conductivity: Fluorine doping can introduce charge carriers or defects that improve the material's conductivity, leading to lower internal resistance and better power performance.
Enhance Electrochemical Stability: The robustness of the W-F bond may lead to more stable electrode materials that can withstand a greater number of charge-discharge cycles without degradation.
Modify Surface Reactivity: The surface chemistry of the electrode is critical for pseudocapacitance. Fluorination can alter the surface active sites, potentially increasing the specific capacitance.
Research in this area often focuses on creating high-surface-area nanostructures like nanowire arrays or porous films to maximize the electrode-electrolyte interface, which is crucial for high-performance electrochromic supercapacitors (ECSCs) that can visually indicate their charge state.
Photocatalysis: Photocatalysis is a process that uses semiconductor materials to harness light energy to drive chemical reactions, such as water splitting to produce hydrogen or degrading environmental pollutants. Tungsten trioxide (WO₃) is a promising photocatalyst because its band gap allows it to absorb visible light, which constitutes a large portion of the solar spectrum. However, its efficiency is often hampered by the rapid recombination of photogenerated electrons and holes.
Research into tungsten oxide-fluorides for photocatalysis is driven by the need to overcome this limitation. Modifying WO₃ with fluorine can tune its electronic band structure. This can lead to:
Optimized Band Gap: Fluorination can adjust the band gap to enhance visible light absorption.
Improved Charge Separation: Altering the electronic structure can promote more efficient separation of electrons and holes, making them more available to participate in catalytic reactions.
These research trajectories highlight the potential of tungsten oxide-fluorides to contribute to the development of more efficient energy storage and conversion technologies.
Fundamental Research in Quantum Materials and Superconductivity (Theoretical Perspectives)
Quantum materials are a class of substances where the effects of quantum mechanics, such as entanglement and quantum fluctuations, give rise to exotic and often technologically promising properties. This field includes materials with strong electronic correlations, topological insulators, and superconductors. Theoretical research plays a pivotal role in predicting and explaining the behavior of these materials.
From a theoretical standpoint, tungsten oxide-fluorides are intriguing candidates for fundamental research, particularly in the realm of superconductivity. While bulk tungsten has a very low superconducting transition temperature (T_c) of ~0.01 K, superconductivity has been observed at higher temperatures in other tungsten-based systems, such as certain tungsten thin films and oxygen-deficient tungsten oxides like WO₂.₉.
The central theoretical perspective is that the electronic properties of tungsten trioxide (WO₃), which is an insulator, can be fundamentally altered by doping. Introducing fluorine to substitute oxygen (creating WO₃₋ₓFₓ) acts as a form of electron doping, as each fluorine atom brings one fewer valence electron than oxygen to the lattice. This doping introduces charge carriers into the system, which is a prerequisite for both metallic conductivity and, potentially, superconductivity.
First-principles calculations based on Density Functional Theory for Superconductors (SCDFT) have been applied to investigate this phenomenon. A key study explored doped tungsten oxide, including the perovskite-like tungsten oxyfluoride WO₂.₅F₀.₅. The main theoretical findings and perspectives are:
Role of Doping: The introduction of fluorine changes the electron concentration and modifies the lattice constants. This electronic factor is considered the dominant driver for inducing a superconducting state in tungsten oxyfluorides.
Mechanism of Superconductivity: Theoretical models suggest that superconductivity in these materials is a weak-coupling state. It is not driven by exotic mechanisms but by the conventional electron-phonon coupling, where the interaction between electrons is mediated by lattice vibrations (phonons).
Importance of Soft Phonon Modes: The superconductivity is sustained by specific soft vibrational modes associated with the WO₆ octahedra that form the crystal structure. The softening of these strongly-coupled modes enhances the electron-phonon interaction, leading to the formation of Cooper pairs and the onset of superconductivity.
Predictive Power: These theoretical studies have successfully reproduced the experimentally observed transition temperatures in related doped tungsten bronzes, lending credibility to their predictions for oxyfluoride systems.
In essence, theoretical perspectives suggest that tungsten oxide-fluorides like this compound are part of a tunable materials platform. By carefully controlling the fluorine content (the doping level), it may be possible to induce and control a superconducting phase transition. This makes them a rich area for fundamental research aimed at understanding the interplay between chemical composition, crystal structure, and emergent quantum phenomena like superconductivity.
Q & A
Basic Research Questions
Q. What synthesis methods are recommended for producing high-purity tungsten difluoride dioxide, and how can reaction conditions be optimized?
- This compound is typically synthesized via gas-phase reactions involving tungsten precursors and fluorine-containing agents under controlled atmospheres. For example, redox reactions between tungsten hexafluoride (WF₆) and oxygen or hydrolysis of tungsten oxyfluorides may yield WF₂O₂. Key parameters include temperature (200–400°C), pressure, and stoichiometric ratios of reactants. Optimization requires iterative testing with inline spectroscopic monitoring (e.g., FTIR) to track intermediate phases. Post-synthesis purification via sublimation or solvent extraction can mitigate impurities .
Q. Which analytical techniques are essential for characterizing the structural and compositional properties of WF₂O₂?
- X-ray diffraction (XRD) is critical for confirming crystallinity and phase purity, while X-ray photoelectron spectroscopy (XPS) validates oxidation states of tungsten and fluorine. Raman spectroscopy identifies vibrational modes linked to W–F and W–O bonds. For quantitative composition analysis, inductively coupled plasma mass spectrometry (ICP-MS) and combustion ion chromatography are recommended. Cross-validation using multiple techniques ensures data reliability .
Q. How can researchers prevent contamination or side reactions during WF₂O₂ synthesis?
- Use inert reaction environments (e.g., argon or nitrogen gloveboxes) to avoid moisture-induced hydrolysis. Employ high-purity precursors and rigorously dry solvents. Real-time monitoring with mass spectrometry or gas chromatography helps detect unintended byproducts like WO₃ or WF₆. Systematic variation of reaction time and temperature can identify stability thresholds for WF₂O₂ .
Advanced Research Questions
Q. What computational approaches are used to model the electronic structure of WF₂O₂, and how do they compare with experimental data?
- Density functional theory (DFT) calculations predict band structures, density of states, and ligand-field interactions in WF₂O₂. Challenges arise in accurately modeling fluorine’s electronegativity and tungsten’s d-orbital hybridization. Experimental validation involves comparing computed bond lengths (from DFT) with XRD data and electronic transitions (from UV-Vis spectroscopy) with simulated spectra. Discrepancies often necessitate adjusting exchange-correlation functionals or including spin-orbit coupling effects .
Q. How can conflicting reports on WF₂O₂’s catalytic activity in oxidation reactions be resolved?
- Contradictions may stem from differences in surface morphology, defect density, or trace impurities. Researchers should standardize catalyst synthesis protocols and employ surface-sensitive techniques like scanning transmission electron microscopy (STEM) and XPS to correlate structural features with activity. Controlled poisoning experiments or isotopic labeling can isolate active sites. Reproducing studies under identical conditions is critical .
Q. What advanced in situ techniques enable real-time observation of WF₂O₂’s behavior under operational conditions?
- In situ XRD and XAS (X-ray absorption spectroscopy) track structural changes during thermal or chemical treatment. Environmental TEM allows visualization of dynamic processes like fluorine desorption. Coupling these with mass spectrometry provides mechanistic insights into gas-phase intermediates. Challenges include maintaining sample stability under high-energy beams and ensuring experimental setups replicate real-world conditions .
Methodological Guidance
- Experimental Design : Follow guidelines for reproducibility, such as documenting synthesis parameters (e.g., heating rates, gas flow) and using internal standards in analytical workflows .
- Data Interpretation : Address contradictions by conducting meta-analyses of published data, identifying variables (e.g., synthetic routes, instrumentation) that may explain discrepancies .
- Literature Review : Use scoping studies to map existing knowledge gaps, prioritizing under-researched areas like WF₂O₂’s role in photoelectrochemistry or its stability in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
